molecular formula C24H30O4S B602396 Delta-20-Spironolactone CAS No. 132458-33-4

Delta-20-Spironolactone

Cat. No.: B602396
CAS No.: 132458-33-4
M. Wt: 414.57
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta-20-Spironolactone is a synthetic steroidal compound that functions primarily as an antimineralocorticoid and antiandrogen. It is structurally related to spironolactone, a well-known diuretic and aldosterone antagonist. This compound is used in various medical applications, including the treatment of conditions such as heart failure, hypertension, and certain hormonal disorders.

Biochemical Analysis

Biochemical Properties

Delta-20-Spironolactone, like its parent compound spironolactone, is expected to interact with various enzymes and proteins. The major active forms of spironolactone include 7α-thiomethylspironolactone (7α-TMS) and canrenone . These metabolites are likely to be involved in the biochemical reactions of this compound .

Cellular Effects

This compound may have similar cellular effects to spironolactone. Spironolactone has been shown to inhibit the growth of cancer stem cells by impairing DNA damage response . It also has potential antiviral properties, as suggested by studies on SARS-CoV-2 .

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of spironolactone. Spironolactone works by blocking the mineralocorticoid receptor, which is involved in sodium and water retention . This mechanism could explain the superior blood pressure-lowering effect of spironolactone in resistant hypertension .

Temporal Effects in Laboratory Settings

Long-term treatment with spironolactone has been associated with adverse reactions such as gynaecomastia, hyperkalaemia, and symptomatic hypotension . These effects typically occurred after an average of 25 months of treatment .

Dosage Effects in Animal Models

For example, in dogs, adverse effects were noted with up to 10 times the recommended dose .

Metabolic Pathways

This compound is expected to be involved in similar metabolic pathways as spironolactone. Spironolactone is metabolized in the liver and other tissues through various processes, including deacetylation, S-oxygenation, S-methylation, dethioacetylation, and hydroxylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be similar to those of spironolactone. Spironolactone is well absorbed orally, highly protein-bound, and extensively metabolized in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Delta-20-Spironolactone involves multiple steps, starting from steroidal precursors. The key steps include:

    Thioesterification: Conversion of the acetylated intermediate to a thioester.

    Lactonization: Formation of the lactone ring, which is crucial for the biological activity of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilized for controlled reaction conditions.

    Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) are used to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Delta-20-Spironolactone undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized metabolites.

    Reduction: Reduction of the ketone group to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which retain or modify the biological activity of the parent compound.

Scientific Research Applications

Delta-20-Spironolactone has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Applied in the treatment of conditions like heart failure, hypertension, and hormonal imbalances.

    Industry: Utilized in the development of new pharmaceutical formulations and therapeutic agents.

Comparison with Similar Compounds

    Spironolactone: A closely related compound with similar diuretic and antimineralocorticoid properties.

    Eplerenone: Another aldosterone antagonist with a more selective action on mineralocorticoid receptors.

    Canrenone: A metabolite of spironolactone with similar pharmacological effects.

Uniqueness: Delta-20-Spironolactone is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for mineralocorticoid and androgen receptors. This results in a distinct pharmacological profile, making it a valuable compound for therapeutic applications.

Biological Activity

Delta-20-Spironolactone, a synthetic steroidal compound, is primarily recognized for its role as an antimineralocorticoid and antiandrogen. This compound is structurally related to spironolactone, a well-established diuretic and aldosterone antagonist. Understanding the biological activity of this compound involves exploring its mechanisms of action, therapeutic applications, and potential side effects.

This compound functions primarily by targeting mineralocorticoid receptors (MR) . Its mechanism of action involves:

  • Aldosterone Antagonism : By blocking aldosterone's effects, this compound prevents sodium and water retention, which is crucial in managing conditions like hypertension and heart failure .
  • Gene Regulation : Research has shown that this compound influences gene expression related to inflammation and immune response. For instance, it has been observed to downregulate proinflammatory cytokines such as TNFα and IL-1, which are pivotal in various inflammatory pathways .

Therapeutic Applications

This compound has several clinical applications:

  • Heart Failure and Hypertension : Similar to spironolactone, it is employed in treating heart failure and hypertension due to its diuretic properties .
  • Hormonal Disorders : It is used in managing conditions linked to hormonal imbalances, particularly those influenced by androgen levels .
  • Acne Treatment : Recent studies indicate its effectiveness in treating adult female acne (AFA) due to its antiandrogenic properties. The typical dosage for this application is around 100 mg daily for six months .

Clinical Studies

  • Efficacy in Acne Treatment :
    • A multicenter study highlighted the effectiveness of spironolactone (and by extension, this compound) in controlling acne lesions when combined with topical retinoids. The study reported a low incidence of hyperkalemia among participants .
  • Effects on Immune Response :
    • A study investigating the effects of spironolactone on human blood mononuclear cells found that it significantly downregulated genes associated with inflammatory responses. This was evidenced by the modulation of over 1,000 transcripts related to immune function .

Comparative Analysis

A comparative analysis of this compound and spironolactone reveals similarities in their biological activities but also highlights unique aspects relevant to their clinical use:

FeatureThis compoundSpironolactone
Primary ActionAldosterone antagonistAldosterone antagonist
Clinical UsesHeart failure, acneHeart failure, hypertension
Gene Regulation EffectsDownregulates pro-inflammatory cytokinesSimilar effects observed
Side EffectsPotentially similarGynaecomastia, hyperkalemia

Side Effects and Considerations

While this compound is generally well-tolerated, potential side effects include:

  • Hyperkalemia : Elevated potassium levels can occur, necessitating regular monitoring during treatment.
  • Hormonal Effects : As an antiandrogen, it may lead to hormonal imbalances resulting in side effects like menstrual irregularities or breast tenderness.

Properties

IUPAC Name

S-(10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWOLKZQDUPWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delta-20-Spironolactone
Reactant of Route 2
Reactant of Route 2
Delta-20-Spironolactone
Reactant of Route 3
Reactant of Route 3
Delta-20-Spironolactone
Reactant of Route 4
Delta-20-Spironolactone
Reactant of Route 5
Reactant of Route 5
Delta-20-Spironolactone
Reactant of Route 6
Delta-20-Spironolactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.